molecular formula C24H17Cl2NO B14704430 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 24609-74-3

3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine

Cat. No.: B14704430
CAS No.: 24609-74-3
M. Wt: 406.3 g/mol
InChI Key: PKYMTSJXAMCLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the class of oxazines. Oxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . This particular compound features a naphtho[1,2-e][1,3]oxazine core, which is fused with a phenyl and a dichlorophenyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be achieved through several methods:

    Conventional Method: This involves the reaction of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde under reflux conditions.

    Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

    Mechanochemical Synthesis: This involves the use of mechanical force to drive the reaction, often in a ball mill.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with cellular targets:

Comparison with Similar Compounds

Properties

CAS No.

24609-74-3

Molecular Formula

C24H17Cl2NO

Molecular Weight

406.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-phenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine

InChI

InChI=1S/C24H17Cl2NO/c25-19-12-10-17(14-20(19)26)24-27-23(16-7-2-1-3-8-16)22-18-9-5-4-6-15(18)11-13-21(22)28-24/h1-14,23-24,27H

InChI Key

PKYMTSJXAMCLLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.